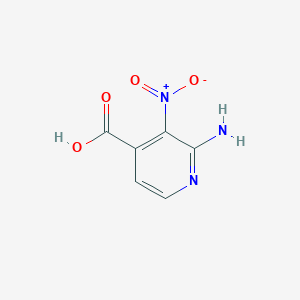

2-Amino-3-nitropyridine-4-carboxylic acid

Description

2-Amino-3-nitropyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 2, a nitro group at position 3, and a carboxylic acid group at position 4. This arrangement confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis and coordination chemistry. The nitro group acts as a strong electron-withdrawing group, enhancing the acidity of the carboxylic acid moiety, while the amino group provides nucleophilic reactivity for further derivatization .

Properties

IUPAC Name |

2-amino-3-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-5-4(9(12)13)3(6(10)11)1-2-8-5/h1-2H,(H2,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZDIAWHCCOBBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-nitropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-aminoisonicotinic acid, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process.

Industrial Production Methods: In an industrial setting, the production of 2-Amino-3-nitropyridine-4-carboxylic acid may involve large-scale nitration reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

2.1. Nitration Reactions

The nitration of pyridine derivatives is a well-studied reaction due to its implications in synthesizing various functionalized compounds. The nitration of 2-amino-3-nitropyridine-4-carboxylic acid can be achieved using a mixture of nitric acid and sulfuric acid. This reaction typically proceeds via electrophilic aromatic substitution, where the electron-withdrawing nature of the nitro group influences the regioselectivity of further substitutions.

2.2. Vicarious Nucleophilic Substitution

This reaction mechanism is particularly relevant for nitropyridines due to their electron-deficient nature. The vicarious nucleophilic substitution allows for the introduction of nucleophiles at positions adjacent to the nitro group. For example, when treated with amines under specific conditions, 2-amino-3-nitropyridine-4-carboxylic acid can yield various alkylamino derivatives, demonstrating high regioselectivity depending on the reaction conditions employed .

2.3. Carboxylic Acid Reactivity

The carboxylic acid functional group in 2-amino-3-nitropyridine-4-carboxylic acid can participate in several reactions:

-

Formation of Esters: The carboxylic acid can react with alcohols in the presence of acid catalysts to form esters.

-

Decarboxylation: Under certain conditions, such as heating or with specific reagents, the carboxylic acid can be decarboxylated to yield pyridine derivatives.

2.4. Amide Formation

When reacted with amines or ammonia, 2-amino-3-nitropyridine-4-carboxylic acid can form amides through a condensation reaction, where water is eliminated. This transformation is crucial for synthesizing more complex nitrogen-containing heterocycles.

2.5. Reductive Reactions

The nitro group can be reduced to an amine using reducing agents such as iron in acidic conditions or catalytic hydrogenation, which alters the compound's reactivity profile and opens pathways for further functionalization.

Scientific Research Applications

2-Amino-3-nitropyridine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Amino-3-nitropyridine-4-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key physical properties and structural features of 2-Amino-3-nitropyridine-4-carboxylic acid and its analogs:

Reactivity and Functional Group Interactions

- Nitro Group Influence: The nitro group in 2-Amino-3-nitropyridine-4-carboxylic acid significantly increases the acidity of the carboxylic acid (pKa ~1-2) compared to non-nitro analogs like 2-Aminopyridine-3-carboxylic acid (pKa ~3-4) . This makes the compound more reactive in esterification or amidation reactions.

- Amino Group Reactivity: The amino group at position 2 allows for diazotization or condensation reactions, which are less feasible in halogen-substituted analogs (e.g., 2-Chloro-4-iodopyridine-3-carboxylic acid) .

- Electronic Effects: Pyridine ring nitrogen enhances electron withdrawal, stabilizing negative charges in intermediates better than benzene-ring analogs like 4-Amino-3-nitrobenzoic acid .

Biological Activity

2-Amino-3-nitropyridine-4-carboxylic acid (ANPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

ANPCA, with the molecular formula , features both amino and nitro functional groups attached to a pyridine ring. This unique structure contributes to its reactivity and biological activity.

Synthesis Methods

ANPCA can be synthesized through various chemical reactions, including:

- Nitration : Introduction of the nitro group.

- Amination : Addition of the amino group.

- Carboxylation : Formation of the carboxylic acid group.

These reactions can be optimized for yield and purity using different reagents and conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of ANPCA. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens, including:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Significant |

The mechanism involves interaction with bacterial enzymes, potentially inhibiting cell wall synthesis or disrupting metabolic pathways .

Anticancer Activity

ANPCA has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance:

- Mechanism of Action :

- Induction of oxidative stress.

- Activation of caspase pathways leading to programmed cell death.

Case studies have shown promising results in various cancer models, particularly in hepatocellular carcinoma (HCC) where ANPCA's derivatives exhibited potent anti-tumor activity .

The biological activity of ANPCA is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to cytotoxic effects. This property is particularly relevant in cancer therapy where selective targeting of tumor cells is crucial.

Research Findings and Case Studies

Several studies have documented the efficacy of ANPCA and its derivatives:

- Antimicrobial Study : A recent study evaluated the binding affinity of ANPCA derivatives to bacterial enzymes, revealing strong interactions that correlate with their antimicrobial potency .

- Cancer Cell Line Studies : In vitro tests on HCC cell lines demonstrated that ANPCA significantly reduced cell viability through apoptosis induction, with IC50 values indicating high potency compared to standard chemotherapeutics .

- Docking Studies : Molecular docking simulations have shown that ANPCA can effectively bind to key enzymes involved in cancer metabolism, suggesting a mechanism for its anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.